6,7-Dimethyl-1,4-naphthoquinone
Overview
Description
6,7-Dimethyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of two methyl groups at the 6 and 7 positions on the naphthoquinone ring. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,4-naphthoquinone typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot process involving the oxidation of hydroquinone derivatives in the presence of heteropolyacid catalysts. This method offers high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Scientific Research Applications
Mechanism of Action
The biological activity of 6,7-Dimethyl-1,4-naphthoquinone is primarily attributed to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative damage . Additionally, it can inhibit enzymes like topoisomerase, which are crucial for DNA replication .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad spectrum of biological activities.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its anti-inflammatory and anticancer activities.
Uniqueness: 6,7-Dimethyl-1,4-naphthoquinone is unique due to the presence of methyl groups at the 6 and 7 positions, which enhance its lipophilicity and biological activity. This structural modification allows it to interact more effectively with biological membranes and enzymes, making it a potent compound for various applications .
Properties
IUPAC Name |
6,7-dimethylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNCIHUBDBBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289123 | |
Record name | 6,7-dimethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-79-1 | |
Record name | NSC59307 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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